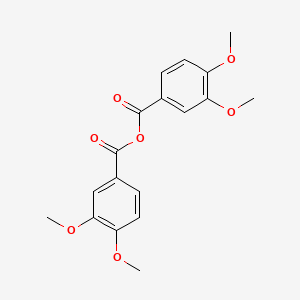

3,4-Dimethoxybenzoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUQAHDYSNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552579 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-54-2 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethoxybenzoic anhydride physical properties

An In-Depth Technical Guide to the Physical Properties and Applications of 3,4-Dimethoxybenzoic Anhydride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as Veratric Anhydride), a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, handling, and strategic application.

Core Compound Identification and Overview

This compound is the symmetrical anhydride of 3,4-Dimethoxybenzoic acid (Veratric acid). As an anhydride, it serves as an activated form of the parent carboxylic acid, making it a more effective acylating agent for introducing the 3,4-dimethoxybenzoyl group into target molecules. This enhanced reactivity is crucial in multi-step syntheses where mild reaction conditions are required to avoid side reactions with sensitive functional groups.

Its utility is primarily derived from the prevalence of the 3,4-dimethoxybenzene moiety in a wide array of biologically active compounds and natural products. The parent acid is a known intermediate in the synthesis of pharmaceuticals, including antimicrobial agents and antifeedants.[1]

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: Veratric anhydride, (3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate[2][3][4]

Physical and Chemical Properties

The physical properties of this compound dictate its handling, storage, and reaction setup. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 346.33 g/mol | [2][5][6] |

| Melting Point | 122-124 °C | [4] |

| Boiling Point | 516.0 ± 50.0 °C (Predicted) | [4] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | White to off-white crystalline solid (Typical) | Inferred |

Solubility, Storage, and Safe Handling

Solubility Profile: While specific solubility data for the anhydride is not extensively published, its profile can be reliably inferred from its structure and the known properties of its parent acid. 3,4-Dimethoxybenzoic acid is slightly soluble in water but readily soluble in organic solvents like ethanol and ethyl acetate.[7][8] The anhydride, being a larger and more nonpolar molecule, is expected to be virtually insoluble in water. It should exhibit good solubility in common aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.

Expert Insights on Solvent Choice: The choice of solvent is critical. For acylation reactions, a dry, aprotic solvent is mandatory to prevent hydrolysis of the anhydride back to the carboxylic acid, which would quench the reaction. Dichloromethane is often a preferred solvent due to its inertness and ease of removal post-reaction.

Storage and Stability: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture.[2] The primary degradation pathway is hydrolysis. Exposure to atmospheric moisture will slowly convert it to 3,4-dimethoxybenzoic acid, reducing its potency as a reagent.

Safety Precautions: Safety data for the anhydride is limited, but the parent acid, 3,4-dimethoxybenzoic acid, is known to cause skin, eye, and respiratory irritation.[9][10][11] It is prudent to assume the anhydride carries similar or greater risks due to its higher reactivity.

-

Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Use in a well-ventilated fume hood to avoid inhalation of dust particles.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water/protic solvents.[8][9]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is typically achieved through standard spectroscopic methods. Reference spectra, including ¹³C NMR and vapor-phase Infrared (IR) spectroscopy, are available in databases for comparison.[12]

-

Infrared (IR) Spectroscopy: The most telling feature in an IR spectrum is the presence of two characteristic carbonyl (C=O) stretching bands for the anhydride functional group, typically found around 1810 cm⁻¹ and 1750 cm⁻¹. The disappearance of the broad O-H stretch from the parent carboxylic acid is a key indicator of successful synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show signals corresponding to the aromatic protons and the two methoxy groups. The integration of these signals should align with the C₁₈H₁₈O₇ formula.

-

¹³C NMR will show distinct peaks for the carbonyl carbons, the aromatic carbons, and the methoxy carbons.[12]

-

-

Mass Spectrometry (MS): Analysis would confirm the molecular weight of 346.33 g/mol .[2][5][6]

The Causality of Use: Synthesis and Reactivity

Why Use an Anhydride? In organic synthesis, direct esterification or amidation using a carboxylic acid often requires harsh conditions (high heat, strong acid catalysts) that can degrade complex molecules. An anhydride is an "activated" carboxylic acid derivative. The second carboxylate group acts as an excellent leaving group, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack under milder conditions. This allows for efficient acylation of alcohols, amines, and other nucleophiles at or below room temperature, preserving the integrity of sensitive functional groups elsewhere in the molecule.

Conceptual Synthesis Workflow: The anhydride is typically prepared from the parent carboxylic acid using a dehydrating agent.

Caption: Synthesis of the anhydride via dehydration of the parent acid.

General Reactivity Workflow: The primary utility of the anhydride is in acylation reactions.

Caption: General reaction of the anhydride with a nucleophile.

Applications in Drug Discovery and Development

The 3,4-dimethoxybenzoyl moiety is a structural component in numerous pharmacologically active molecules. This compound serves as a key building block for introducing this group during synthesis.

-

Pharmaceutical Intermediates: The parent acid is a documented intermediate for various pharmaceuticals.[13] The anhydride provides a milder route for its incorporation. For example, related structures are involved in the synthesis of the anticancer drug Gefitinib.[14]

-

Flavonoid Synthesis: Methoxy-substituted flavonoids have shown significant potential as anti-breast cancer agents.[15] this compound is an ideal reagent for constructing the B-ring of flavone derivatives with this specific substitution pattern.

Experimental Protocol: General Acylation of an Alcohol

This protocol describes a self-validating system for the esterification of a generic alcohol using this compound. The inclusion of in-process checks and final characterization ensures the integrity of the result.

Objective: To synthesize an alkyl 3,4-dimethoxybenzoate.

Materials:

-

This compound (1.1 eq.)

-

Substrate Alcohol (1.0 eq.)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq., catalyst)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq., base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substrate alcohol (1.0 eq.) and anhydrous DCM.

-

Reagent Addition: Add 4-DMAP (0.1 eq.), Triethylamine (1.5 eq.), and this compound (1.1 eq.).

-

Causality Note: DMAP is a highly effective nucleophilic catalyst that activates the anhydride. The amine base (TEA) is required to neutralize the 3,4-dimethoxybenzoic acid byproduct, driving the reaction to completion.

-

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: Once the reaction is complete (typically 2-12 hours), quench by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove the acid byproduct), water, and brine.

-

Trustworthiness Note: The bicarbonate wash is a critical purification step. The effervescence (CO₂ evolution) upon addition indicates the successful neutralization and removal of the acidic byproduct.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization (Final Validation): Combine the pure fractions and concentrate. Confirm the structure and purity of the final ester product using NMR (¹H and ¹³C) and Mass Spectrometry.

References

-

Cheméo. Chemical Properties of this compound. [Link]

-

ChemBK. VERATRIC ANHYDRIDE. [Link]

-

SpectraBase. This compound. [Link]

-

Solubility of Things. 3,4-Dimethoxybenzoic acid. [Link]

-

ChemBK. 3,4-Dimethoxybenzoic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 3,4-Dimethoxybenzoic Acid: Properties, Applications, and Benefits. [Link]

-

Vihita Drugs & Intermediates. Veratric Acid(3,4-Dimethoxybenzoic Acid). [Link]

- Google Patents.

-

National Institutes of Health (NIH). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound - CAS:24824-54-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 24824-54-2 | this compound - AiFChem [aifchem.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. carlroth.com [carlroth.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]

- 14. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]

- 15. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3,4-Dimethoxybenzoic anhydride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dimethoxybenzoic Anhydride

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of veratric acid, serves as a crucial reagent and building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. Its utility in acylation reactions necessitates a thorough understanding of its structural and electronic properties. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and quality assessment of this compound.

The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their work. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a symmetrical molecule like this compound, NMR provides a clear and interpretable map of its proton and carbon environments.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom in the molecule. The symmetry of this compound simplifies its ¹H NMR spectrum, as the two veratroyloxy groups are chemically equivalent.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene ring. The two methoxy groups and the anhydride linkage lead to distinct chemical shifts for the three aromatic protons.

-

H-2' / H-2: This proton is ortho to the carbonyl group and meta to the two methoxy groups. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the carbonyl.

-

H-6' / H-6: This proton is ortho to one methoxy group and meta to the carbonyl and the other methoxy group.

-

H-5' / H-5: This proton is ortho to both methoxy groups and para to the carbonyl group.

The two methoxy groups are chemically equivalent and will appear as a single, sharp singlet.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2', H-2 | ~7.70 | d | 2H | J = 2.0 Hz |

| H-6', H-6 | ~7.55 | dd | 2H | J = 8.4, 2.0 Hz |

| H-5', H-5 | ~6.95 | d | 2H | J = 8.4 Hz |

| OCH₃ | ~3.90 | s | 12H | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Due to the symmetry of the anhydride, we expect to see only seven distinct carbon signals.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | ~162.5 |

| C-4', C-4 | ~154.0 |

| C-3', C-3 | ~149.0 |

| C-1', C-1 | ~125.0 |

| C-6', C-6 | ~124.5 |

| C-2', C-2 | ~112.0 |

| C-5', C-5 | ~110.5 |

| OCH₃ | ~56.0 |

Note: These are approximate chemical shifts and can vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent features will be the carbonyl stretches of the anhydride group.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Analysis

The key diagnostic peaks for this compound are the two carbonyl stretching vibrations. Anhydrides typically show two C=O stretches due to symmetric and asymmetric stretching modes.

| **Wavenumber (cm⁻¹) ** | Vibration Type | Functional Group |

| ~1810 and ~1750 | C=O stretch (asymmetric and symmetric) | Anhydride |

| ~1600, ~1515, ~1465 | C=C stretch | Aromatic Ring |

| ~1270 | C-O stretch (asymmetric) | Aryl-O-CH₃ |

| ~1020 | C-O stretch (symmetric) | Aryl-O-CH₃ |

The presence of two distinct and strong carbonyl peaks is a definitive indicator of the anhydride functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.

Data Interpretation and Analysis

The expected molecular weight of this compound (C₁₈H₁₈O₇) is 346.33 g/mol .

-

Molecular Ion: In ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z 347.1 or the sodium adduct [M+Na]⁺ at m/z 369.1.

-

Fragmentation: A primary fragmentation pathway would involve the cleavage of the anhydride bond, leading to the formation of a 3,4-dimethoxybenzoyl cation at m/z 165. This fragment is often a very prominent peak in the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized batch of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. Each technique offers complementary information, and together they form a robust analytical package for confirming the identity, structure, and purity of this important synthetic reagent. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently assess the quality of their material and ensure the integrity of their subsequent scientific endeavors.

References

-

This compound, PubChem. [Link]

-

Spectroscopic data for this compound, Spectral Database for Organic Compounds (SDBS). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

3,4-Dimethoxybenzoic anhydride CAS number 24824-54-2

An In-depth Technical Guide to 3,4-Dimethoxybenzoic Anhydride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 24824-54-2), also known as Veratric Anhydride. We will delve into its chemical properties, synthesis, core applications as a reactive intermediate, and essential safety and handling protocols. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design.

Core Concepts and Significance

This compound is the symmetrical anhydride of 3,4-Dimethoxybenzoic acid (veratric acid). As an activated carboxylic acid derivative, its primary role in organic synthesis is to act as a potent acylating agent . The anhydride functional group makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack, facilitating the formation of esters and amides under relatively mild conditions.

The true significance of this reagent lies in its ability to introduce the 3,4-dimethoxybenzoyl moiety into a target molecule. This structural unit is a cornerstone in a variety of pharmacologically active compounds, most notably in the isoquinoline alkaloid family. Therefore, understanding the properties and reactivity of this compound is crucial for medicinal chemists and process developers working on derivatives of these important scaffolds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its parent carboxylic acid, veratric acid.

| Property | This compound | 3,4-Dimethoxybenzoic Acid (Veratric Acid) | Source(s) |

| CAS Number | 24824-54-2 | 93-07-2 | [1] |

| Molecular Formula | C₁₈H₁₈O₇ | C₉H₁₀O₄ | [2] |

| Molecular Weight | 346.33 g/mol | 182.17 g/mol | [2] |

| Appearance | White to off-white powder/crystals | White to light yellow crystalline powder | |

| Melting Point | 122-124 °C | 179-182 °C | [3] |

| Boiling Point | ~516 °C (Predicted) | Decomposes | [3] |

| logP (Octanol/Water) | 2.718 (Calculated) | 1.32 - 1.52 | [2][4] |

| Water Solubility | Low (Predicted LogS = -4.16) | 1.64 g/L (Slightly soluble) | [2][4] |

Spectroscopic Characterization

While extensive experimental spectra for the anhydride are not widely published, we can predict its key features based on its structure and provide the confirmed spectra of its stable, commercially available precursor, veratric acid.

-

¹H NMR (DMSO-d₆, 300 MHz): The spectrum is characterized by a broad singlet for the carboxylic acid proton (~12.7 ppm), singlets for the two distinct methoxy groups (~3.8 ppm), and signals for the three aromatic protons in the 6.9-7.6 ppm region.[5]

-

¹³C NMR: Key signals include the carboxylic carbon (~167 ppm), aromatic carbons attached to oxygen (~152, ~148 ppm), other aromatic carbons (110-125 ppm), and the two methoxy carbons (~55 ppm).

-

Infrared (IR) Spectroscopy: A very broad O-H stretch from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. A strong C=O stretch appears around 1680 cm⁻¹.[6]

-

¹H NMR: The most significant change would be the disappearance of the broad carboxylic acid proton signal above 12 ppm. The aromatic and methoxy proton signals would remain, likely with minor shifts in their positions compared to the parent acid.

-

IR Spectroscopy: The broad O-H band will be absent. It will be replaced by two characteristic anhydride C=O stretching bands, typically appearing around 1810 cm⁻¹ (symmetric) and 1750 cm⁻¹ (asymmetric) . A C-O-C stretching band would also be prominent around 1100-1200 cm⁻¹.

-

Mass Spectrometry (MS): In an EI-MS spectrum, the molecular ion peak (M⁺) would be expected at m/z = 346. Key fragmentation patterns would likely involve the loss of a 3,4-dimethoxybenzoyl group (m/z = 165) or a 3,4-dimethoxybenzoate radical.

Synthesis and Reaction Mechanisms

This compound is not typically sold by large chemical suppliers and is often prepared in the lab as needed from its stable precursor, 3,4-Dimethoxybenzoic acid (veratric acid).

Synthesis of the Precursor: 3,4-Dimethoxybenzoic Acid

A common and efficient industrial method involves the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). This avoids the use of more expensive starting materials.[7]

-

Reaction Principle: Veratraldehyde is oxidized to the corresponding carboxylate salt using an oxidizing agent like hydrogen peroxide under basic conditions. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol: Oxidation of Veratraldehyde [7]

-

Dissolution: In a suitable reaction vessel, charge water (approx. 8 volumes, e.g., 800 mL) and veratraldehyde (1.0 eq, e.g., 100 g). Heat the mixture to ~40 °C and stir until all solids dissolve.

-

Basification: Add 30% aqueous sodium hydroxide (approx. 1.0-1.5 volumes, e.g., 100-150 mL) and stir thoroughly.

-

Oxidation: Slowly add 30% hydrogen peroxide (approx. 3 volumes, e.g., 300 mL) dropwise over 3-5 hours, maintaining the reaction temperature between 30-35 °C. Use external cooling as this step is exothermic.

-

Reaction Completion: After the addition is complete, stir for 30 minutes, then warm the mixture to 55-60 °C and hold for 2-3 hours to ensure the reaction goes to completion. Monitor by TLC or HPLC.

-

Acidification & Isolation: Cool the reaction mixture to below 25 °C. Slowly add 30% hydrochloric acid until the pH of the solution reaches 2. A white precipitate of veratric acid will form.

-

Purification: Filter the solid product, wash with cold water until the washings are neutral (pH ~6-7), and dry under vacuum at 80 °C.

Synthesis of this compound

The formation of a symmetric anhydride from a carboxylic acid is a classic dehydration reaction. Several reliable methods can be employed. The choice of reagent often depends on the scale, desired purity, and the nature of the byproducts.

This is a common, cost-effective method where acetic anhydride serves as both a reagent and a dehydrating agent.

-

Causality: Veratric acid reacts with acetic anhydride. The mixed anhydride is initially formed, which then reacts with another molecule of veratric acid to produce the more stable, symmetric this compound and acetic acid as a byproduct. Heating drives the equilibrium towards the product.

Caption: Workflow for Anhydride Synthesis.

Experimental Protocol: Representative Protocol using Acetic Anhydride

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3,4-Dimethoxybenzoic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The solid veratric acid will dissolve as the reaction proceeds.

-

Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The anhydride product will crystallize out.

-

Purification: Collect the crystals by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual acetic acid and acetic anhydride.

-

Drying: Dry the purified crystals under vacuum to yield this compound.

DCC is a powerful dehydrating agent that facilitates anhydride formation at room temperature.[8][9]

-

Mechanism: Two molecules of veratric acid add across the C=N double bonds of DCC. This forms a highly reactive intermediate which then collapses, eliminating the insoluble and stable dicyclohexylurea (DCU) byproduct to generate the anhydride.[9]

Caption: DCC-mediated anhydride formation.

This method is particularly useful for small-scale preparations where the removal of the DCU byproduct by simple filtration is advantageous.

Applications in Drug Development and Synthesis

The utility of this compound stems from its role as an efficient carrier of the 3,4-dimethoxybenzoyl group, a key pharmacophore in several important drugs.

Acylation Reactions: Amide and Ester Formation

As a potent acylating agent, the anhydride readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively. This reaction is often superior to using the parent carboxylic acid as it does not produce water, which can complicate reactions, and it proceeds under milder conditions than methods requiring high heat or strong acid catalysis.[10][11]

-

Amidation: The reaction with a primary or secondary amine yields a stable N-substituted-3,4-dimethoxybenzamide. This is a fundamental transformation in building complex molecular scaffolds.

-

Esterification: Reaction with an alcohol, often in the presence of a mild base or catalyst like DMAP, produces the corresponding 3,4-dimethoxybenzoate ester.

Key Building Block for Pharmaceuticals

The 3,4-dimethoxyphenyl moiety is a critical structural element in several vasodilating and cardiovascular drugs.[12][13] While large-scale industrial syntheses may use other reagents like the acid chloride for economic reasons, the anhydride is an excellent and highly reactive tool for laboratory-scale synthesis and derivatization in drug discovery.

-

Papaverine: This opium alkaloid, used as an antispasmodic and vasodilator, features two distinct 3,4-dimethoxyphenyl units.[9][12] The synthesis involves coupling a 3,4-dimethoxyphenylacetic acid derivative with a 3,4-dimethoxyphenethylamine derivative, a reaction for which the anhydride is an ideal activating agent for the acid component.

-

Verapamil: A widely used calcium channel blocker for treating hypertension and angina, Verapamil also contains the characteristic 3,4-dimethoxyphenyl group.[13] Synthetic routes to Verapamil and its intermediates rely on incorporating this structural fragment.[14]

Caption: Role as a pharmaceutical building block.

Safety, Handling, and Purity Assessment

Proper handling and safety precautions are paramount when working with any reactive chemical intermediate.

Safety and Hazard Profile

Based on data for the anhydride and its parent acid, the following hazards should be considered.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE): safety glasses or goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust.

-

Keep away from moisture, as the anhydride will readily hydrolyze back to the carboxylic acid. Store in a tightly sealed container in a desiccator.

Analytical and Purity Assessment

The purity of both the starting material (veratric acid) and the final anhydride product should be confirmed before use in subsequent reactions.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting range and lower the melting point.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis. The anhydride, being less polar than the carboxylic acid, will have a higher Rf value. A single spot on the TLC plate suggests high purity.

-

Spectroscopy: As discussed, IR spectroscopy is an excellent tool to confirm the conversion. The disappearance of the broad O-H acid peak and the appearance of the characteristic anhydride C=O peaks are definitive indicators of a successful reaction.

Conclusion

This compound is a valuable, reactive intermediate for introducing the 3,4-dimethoxybenzoyl moiety in organic synthesis. Its true utility is realized in the context of drug discovery and development, where this specific structural unit is a key component of important pharmaceuticals like Papaverine and Verapamil. By understanding the principles behind its synthesis from veratric acid and its reactivity as an acylating agent, researchers can effectively leverage this compound to build complex molecular architectures and advance their research programs. Adherence to proper safety and handling protocols is essential for its successful and safe application in the laboratory.

References

- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

- Google Patents. (n.d.). Preparation technology of veratric acid.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). A process for the preparation of verapamil hydrochloride.

-

Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Retrieved January 22, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). New intermediates for the preparation of verapamil derivates.

-

Selinger, Z., & Lapidot, Y. (n.d.). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. ResearchGate. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved January 22, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3,4-dimethoxy-. Retrieved January 22, 2026, from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved January 22, 2026, from [Link]

-

Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(1), 27-29. Retrieved January 22, 2026, from [Link]

-

ChemBK. (n.d.). VERATRIC ANHYDRIDE. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of the left part of verapamil. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of 3,4-Dimethoxy- o -toluic Acid. Retrieved January 22, 2026, from [Link]

-

Scribd. (n.d.). Synthesis of Papaverine. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of Verapamil hydrochloride.

- Google Patents. (n.d.). A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

-

NIH National Library of Medicine. (n.d.). Synthesis of the Erythrina Alkaloid 3-Demethoxyerythratidinone. Novel Acid-induced Rearrangements of its Precursors. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Retrieved January 22, 2026, from [Link]

-

YouTube. (2020, April 7). Anhydride in acidic conditions reacting with alcohol to synthesize ester. Retrieved January 22, 2026, from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Alkaloids and Compounds Containing the 3,4-Benzomorphan Scaffold. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved January 22, 2026, from [Link]

-

Vihita Drugs & Intermediates. (n.d.). Veratric Acid(3,4-Dimethoxybenzoic Acid). Retrieved January 22, 2026, from [Link]

-

University of Glasgow. (n.d.). An Examination of Synthetic Routes to Papaverine. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of alkaloids using Reissert compounds. V. Synthesis of 1-(4'-hydroxy-3'-methoxybenzyl)-7-hydroxy-6-methoxyisoquinol ine (cristadine). Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 22, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound - CAS:24824-54-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]

- 4. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 24824-54-2 | this compound - AiFChem [aifchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 12. orgchemres.org [orgchemres.org]

- 13. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A-to-Z Guide on the Solubility of 3,4-Dimethoxybenzoic Anhydride for Specialized Applications

Foreword: The Crucial Role of Solubility in Advancing Research

In the realms of pharmaceutical development, organic synthesis, and materials science, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process optimization, formulation design, and reaction kinetics. 3,4-Dimethoxybenzoic anhydride, a key intermediate and building block, is no exception. Its solubility profile dictates the choice of reaction media, purification methods, and its ultimate bioavailability in potential therapeutic applications. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, empowering researchers to harness its full potential.

Section 1: Theoretical Underpinnings of Solubility

While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, we can predict its behavior based on its molecular structure and the fundamental principle of "like dissolves like."

Molecular Structure Analysis:

This compound (C₁₈H₁₈O₇) possesses several key features that govern its interaction with solvents:

-

Aromatic Rings: The two phenyl rings provide a significant nonpolar, hydrophobic character.

-

Anhydride Linkage (-C(O)OC(O)-): This central group is polar and can act as a hydrogen bond acceptor. However, it is sterically hindered and prone to hydrolysis in the presence of protic solvents like water.

-

Methoxy Groups (-OCH₃): The four methoxy groups introduce some polarity and are weak hydrogen bond acceptors.

Predicted Solubility Behavior:

Based on this structure, we can formulate the following hypotheses:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), and acetone are expected to be effective. Their polarity can interact with the anhydride and methoxy groups, while their aprotic nature prevents the degradation of the anhydride. For instance, the related veratric acid (3,4-dimethoxybenzoic acid) shows very high solubility in DMSO (721.73 g/L) and DMF (321.89 g/L).[1]

-

Moderate Solubility in Ethers and Esters: Solvents such as diethyl ether, 1,4-dioxane, and ethyl acetate should offer moderate solubility. They can engage in dipole-dipole interactions and are less polar than the aprotic solvents mentioned above. Veratric acid is soluble in ethyl acetate (18.14 g/L) and 1,4-dioxane (49.79 g/L).[1][2] Benzoic anhydride, a structurally similar compound lacking the methoxy groups, is also soluble in ether and ethyl acetate.[3]

-

Moderate to Low Solubility in Alcohols: Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. While they can interact with the methoxy and anhydride groups, the anhydride linkage is susceptible to solvolysis, which can complicate simple solubility measurements. Veratric acid is soluble in methanol.[4]

-

Low Solubility in Nonpolar Solvents: Hydrocarbon solvents such as hexane, cyclohexane, and toluene are unlikely to be effective solvents. The large, nonpolar aromatic rings of the anhydride will have some affinity for these solvents, but the polar core will limit solubility. Veratric acid has very low solubility in n-hexane (1.41 g/L) and toluene (3.88 g/L).[1]

-

Insolubility in Water: this compound is expected to be insoluble in water. The large hydrophobic surface area of the molecule will dominate, and the anhydride group will readily hydrolyze to the slightly water-soluble 3,4-dimethoxybenzoic acid.[2][5] Benzoic anhydride is also insoluble in water.[3][6]

This predictive framework provides a strong starting point for solvent selection in experimental settings.

Section 2: A Validated Protocol for Experimental Solubility Determination

Given the absence of a comprehensive public dataset, this section provides a robust, self-validating protocol for determining the solubility of this compound. The isothermal equilibrium shake-flask method is a gold-standard technique recommended by organizations like the IUPAC.[7][8]

Experimental Objective: To accurately determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram:

Sources

- 1. scent.vn [scent.vn]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzoic anhydride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 6. 93-97-0 CAS MSDS (Benzoic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. iupac.org [iupac.org]

- 8. iupac.org [iupac.org]

Theoretical calculations on 3,4-Dimethoxybenzoic anhydride

An In-Depth Technical Guide to the Theoretical Calculation of 3,4-Dimethoxybenzoic Anhydride

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a key intermediate in organic synthesis.[1] For researchers, scientists, and professionals in drug development, understanding the molecular geometry, vibrational frequencies, and electronic properties of such molecules is paramount for predicting reactivity and designing novel synthetic pathways. This document moves beyond a simple recitation of protocols, offering a deep dive into the causality behind methodological choices in computational chemistry. We will primarily leverage Density Functional Theory (DFT) to elucidate the structural and electronic characteristics of the title molecule, establishing a self-validating system of protocols grounded in authoritative scientific principles.

Introduction: The Rationale for Computational Scrutiny

This compound (also known as veratric anhydride) serves as a valuable reagent in organic chemistry, often employed in acylation reactions.[2] Its molecular structure, featuring two veratric acid moieties linked by an anhydride bridge, presents an interesting subject for theoretical analysis. The conformational flexibility of the methoxy groups and the anhydride linkage dictates the molecule's steric and electronic profile, which in turn governs its reactivity.

Theoretical calculations offer a powerful, non-destructive lens through which we can predict and understand these properties before a molecule is ever synthesized or analyzed in a lab.[3][4] By solving approximations of the Schrödinger equation, we can determine a molecule's minimum-energy geometry, simulate its infrared (IR) spectrum, and map its electronic landscape to identify reactive sites.[5] This in silico approach accelerates research by allowing for the rapid screening of molecular properties and providing a deeper mechanistic understanding that complements experimental data.

This guide will focus on Density Functional Theory (DFT) as the primary computational tool, contrasting it with the foundational Hartree-Fock method to justify its selection.

Pillar 1: Selecting the Appropriate Theoretical Methodology

The accuracy of any theoretical calculation is fundamentally dependent on the chosen method and basis set. The goal is to find a balance between computational cost and the accurate representation of the molecule's electronic structure.

Core Computational Methods: Hartree-Fock vs. Density Functional Theory

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[6] While pioneering, HF systematically neglects the correlation between the motions of individual electrons.[7] This omission can lead to inaccuracies, particularly in describing bond energies and electronic properties. It serves as an essential theoretical starting point but is often insufficient for achieving high accuracy in molecules of this complexity.[8][9]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules.[3] Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density.[7] A key advantage is its implicit inclusion of electron correlation through the exchange-correlation functional, leading to significantly greater accuracy than HF for a comparable computational cost.[7][9] For systems like this compound, DFT provides a reliable description of molecular geometries, vibrational frequencies, and electronic properties.[7]

The Choice of Functional and Basis Set: A Justified Protocol

The specific implementation of DFT requires the selection of an exchange-correlation functional and a basis set.

-

Exchange-Correlation Functional: The functional defines how the electron density is used to calculate the energy. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have proven to be highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice that provides excellent results for a broad range of organic molecules and their properties.[3][10][11] Its robust performance makes it a trustworthy choice for this investigation.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation. The Pople-style basis set 6-311+G(d,p) is selected for this guide.[12][13]

-

6-311: This indicates a triple-zeta valence basis set, providing high flexibility for valence electrons, which are most important for chemical bonding.

-

+: Adds diffuse functions to heavy (non-hydrogen) atoms, which are crucial for accurately describing lone pairs and anions.

-

G: Signifies Gaussian-type orbitals.

-

(d,p): Adds polarization functions to both heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for correctly modeling bond angles and non-planar geometries.

-

This combination of B3LYP/6-311+G(d,p) represents a high-level, reliable, and widely accepted standard for obtaining accurate theoretical data on organic molecules of this size.[13]

Pillar 2: A Self-Validating Computational Workflow

The protocol for theoretical analysis must be logical and sequential. Each step builds upon the last, with internal checks to ensure the validity of the results.

Step-by-Step Computational Protocol

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. The initial bond lengths and angles are based on standard values.

-

Geometry Optimization: This is the most critical step. The initial structure is submitted to an energy minimization algorithm. The software iteratively adjusts the positions of all atoms until a stationary point on the potential energy surface is found, representing the molecule's most stable, lowest-energy conformation.[14]

-

Vibrational Frequency Calculation: Once optimization is complete, a frequency analysis is performed. This calculation serves two purposes:

-

Verification: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a transition state or a saddle point, meaning the optimization has not found the true ground state structure and must be repeated.[15]

-

Spectrum Prediction: The calculated frequencies and their intensities correspond to the molecule's theoretical infrared (IR) spectrum, allowing for direct comparison with experimental data.[16][17]

-

-

Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties, such as the energies of the frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP).[4][11]

Workflow Visualization

Caption: Optimized molecular structure of this compound.

Predicted Geometrical Parameters

The following table summarizes key bond lengths and angles predicted for the optimized structure. These values are critical for understanding the molecule's steric profile.

| Parameter | Atom(s) Involved | Predicted Value (Å or °) | Description |

| Bond Lengths | |||

| Carbonyl C=O | C-O | ~1.19 Å | Typical double bond length |

| Anhydride C-O | C-O-C | ~1.39 Å | Anhydride single bond |

| Aromatic C-C | C-C | ~1.40 Å | Benzene ring bond |

| C-O Methoxy | Ar-O | ~1.36 Å | Aromatic ether linkage |

| Bond Angles | |||

| Anhydride C-O-C | C-O-C | ~116° | Central oxygen angle |

| O=C-O | O-C-O | ~123° | Carbonyl group angle |

| Dihedral Angle | |||

| Carbonyl Planes | O=C-O-C=O | ~60-70° | Non-planar twist of anhydride |

Note: These are representative values. Actual calculated values would have higher precision.

Predicted Vibrational Frequencies

The calculated IR spectrum is a key fingerprint of the molecule. For anhydrides, the most characteristic signals are the carbonyl stretches.

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment | Expected Intensity |

| ~1820 cm⁻¹ | Asymmetric C=O Stretch | Very Strong |

| ~1755 cm⁻¹ | Symmetric C=O Stretch | Strong |

| ~1270 cm⁻¹ | Aromatic C-O Stretch (Methoxy) | Strong |

| ~1025 cm⁻¹ | Anhydride C-O-C Stretch | Strong |

| ~3080 cm⁻¹ | Aromatic C-H Stretch | Medium |

| ~2950 cm⁻¹ | Aliphatic C-H Stretch (Methyl) | Medium-Weak |

Note: Calculated frequencies are often systematically overestimated and are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data.

Electronic Properties and Reactivity

The electronic landscape of the molecule provides profound insights into its chemical behavior.

| Property | Predicted Value (Approx.) | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. [5][11] |

| Molecular Electrostatic Potential (MEP) | N/A (Visual) | The MEP map would show highly negative potential (red) around the carbonyl oxygens, identifying them as the primary sites for electrophilic attack. The anhydride carbonyl carbons would be regions of positive potential (blue), marking them as key electrophilic centers for nucleophilic attack. [4][15] |

The highly polarized carbonyl groups are the molecule's Achilles' heel, making them susceptible to nucleophilic acyl substitution, which is the characteristic reaction of acid anhydrides. [18]

Conclusion

This guide has detailed a robust and scientifically-grounded protocol for the theoretical analysis of this compound using Density Functional Theory. By applying the B3LYP functional with the 6-311+G(d,p) basis set, we can reliably predict the molecule's three-dimensional structure, vibrational spectrum, and electronic properties. The presented workflow, from geometry optimization to frequency verification, ensures the integrity of the results. The insights gained from these calculations—identifying the non-planar anhydride linkage, pinpointing the characteristic carbonyl stretches in the IR spectrum, and mapping the electrophilic and nucleophilic sites—are invaluable for chemists in research and development. This computational approach provides a predictive framework that complements and guides experimental work, ultimately accelerating the process of chemical discovery and application.

References

-

N.N. (2002). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. [Link]

-

Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa. [Link]

-

Various Authors. (2024). Basis set and methods for organic molecules. ResearchGate. [Link]

-

Bērziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

-

Lee, T., et al. (n.d.). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. ChemRxiv. [Link]

-

SpectraBase. (n.d.). This compound. Wiley. [Link]

-

Rojas, O. J., et al. (2002). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. ResearchGate. [Link]

-

Singha, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. [Link]

-

Funar-Timofei, S., & Borota, A. (2018). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]

-

V, J. B., et al. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group. [Link]

-

Wu, G., et al. (2000). Experimental, Hartree-Fock, and Density Functional Theory Study of the Charge Density in L-Asparagine Monohydrate. ACS Publications. [Link]

-

Various Authors. (2023). What are examples of real life applications of Hartree-Fock theory and density Functional Theory (DFT) method?. Quora. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound. Cheméo. [Link]

-

Wang, M., et al. (2022). A theoretical study on the formation mechanism of carboxylic sulfuric anhydride and its potential role in new particle formation. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Hartree–Fock method. Wikipedia. [Link]

-

Various Authors. (2019). Conformational Analysis of Carboxylic Acid Anhydrides: A Microwave and Computational Study. ResearchGate. [Link]

-

Gruzman, D., et al. (2009). Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). PMC - PubMed Central. [Link]

-

Various Authors. (2023). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. ResearchGate. [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Wiley. [Link]

-

FooDB. (2025). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]

-

NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST WebBook. [Link]

-

Pate, B. H. (2004). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. Semantic Scholar. [Link]

-

Al-karawi, A. G. M., et al. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC - NIH. [Link]

-

Lo, H.-W., et al. (2022). Static Electron Correlation in Anharmonic Molecular Vibrations: A Hybrid TAO-DFT Study. ACS Publications. [Link]

-

Various Authors. (2018). Modeling Vibrational Spectra of Amino Acid Side Chains in Proteins: The Carbonyl Stretch Frequency of Buried Carboxylic Residues. ResearchGate. [Link]

-

Li, W., et al. (2018). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. NIH. [Link]

-

López, Ó., et al. (2018). Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor. ResearchGate. [Link]

-

LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. LibreTexts. [Link]

-

Brzyska, W., & Kula, A. (2007). Complexes of 3,4-dimethoxybenzoic acid anion with Cu(II), Co(II), La(III), and Nd(III). ResearchGate. [Link]

-

Cole, D. J., et al. (2016). Investigating the Calculation of Anharmonic Vibrational Frequencies Using Force Fields Derived from Density Functional Theory. ResearchGate. [Link]

-

Abraham, M. H., et al. (2017). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. ResearchGate. [Link]

-

Sajith, P., et al. (2017). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). ResearchGate. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. harker.chem.buffalo.edu [harker.chem.buffalo.edu]

- 9. quora.com [quora.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors | MDPI [mdpi.com]

- 15. A theoretical study on the formation mechanism of carboxylic sulfuric anhydride and its potential role in new particle formation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00226D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,4-Dimethoxybenzoic Anhydride: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-dimethoxybenzoic anhydride, also known as veratric anhydride. Delving into its historical discovery, synthesis methodologies, and diverse applications, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of a Symmetrical Anhydride

This compound is a symmetrical carboxylic anhydride derived from 3,4-dimethoxybenzoic acid (veratric acid). Its structure, characterized by two veratroyl groups linked by an oxygen atom, imparts a high reactivity, making it a valuable acylating agent and a key intermediate in the synthesis of a multitude of organic compounds. Its utility is particularly pronounced in the construction of complex natural products and pharmacologically active molecules, where the introduction of the 3,4-dimethoxybenzoyl moiety is a crucial step. Understanding its history, synthesis, and reactivity is paramount for its effective utilization in research and development.

The Historical Trajectory: Unraveling the Discovery

The history of this compound is intrinsically linked to the exploration of natural products and the development of synthetic organic chemistry in the early 20th century. While the parent compound, 3,4-dimethoxybenzoic acid (veratric acid), was known from the study of alkaloids and other plant-derived substances, the specific synthesis of its anhydride was a logical progression in the quest for versatile synthetic reagents.

A pivotal moment in the documented history of this compound came in 1926 , with the work of James Allan and Robert Robinson , published in the Journal of the Chemical Society.[1] Their research, focused on the synthesis of flavonoids, detailed two distinct methods for the preparation of "Veratric Anhydride."[1] This work not only provided the first clear, reproducible synthesis of the compound but also immediately demonstrated its utility as a reagent in the synthesis of natural products like fisetin and quercetin.[2][3]

The broader context of this discovery lies within the era of the Perkin reaction , first described by William Henry Perkin in 1868.[4][5] This reaction, which utilizes acid anhydrides to synthesize unsaturated carboxylic acids, solidified the importance of anhydrides as key reagents in organic synthesis. While not directly used in the initial synthesis of this compound, the established chemistry of anhydrides from the Perkin reaction undoubtedly paved the way for chemists like Allan and Robinson to explore the synthesis and application of novel anhydrides.

Synthesis Methodologies: From Classical Approaches to Modern Refinements

The synthesis of this compound fundamentally involves the dehydration of its parent carboxylic acid, 3,4-dimethoxybenzoic acid. Over the years, various methods have been developed, ranging from classical procedures to more modern, efficient protocols.

Synthesis of the Precursor: 3,4-Dimethoxybenzoic Acid (Veratric Acid)

The journey to the anhydride begins with its precursor. Veratric acid is accessible from several starting materials, with the oxidation of 3,4-dimethoxybenzaldehyde (veratraldehyde) being a common and efficient route.

Experimental Protocol: Oxidation of Veratraldehyde to Veratric Acid

This protocol is based on a well-established oxidation method, providing a high yield of the desired carboxylic acid.

Materials:

-

3,4-dimethoxybenzaldehyde (Veratraldehyde)

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 3,4-dimethoxybenzaldehyde in 100 mL of a 1:1 mixture of ethanol and water.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of 12.0 g of potassium permanganate in 150 mL of water. The addition should be done portion-wise to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2 hours. The color of the solution will change from purple to a brown suspension of manganese dioxide.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 3,4-dimethoxybenzoic acid will form.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol-water to yield pure 3,4-dimethoxybenzoic acid.

Causality of Experimental Choices:

-

The use of potassium permanganate as an oxidant is effective for converting aldehydes to carboxylic acids. The reaction is performed under basic conditions to facilitate the oxidation.

-

Ethanol is used as a co-solvent to improve the solubility of the starting aldehyde.

-

Refluxing ensures the reaction goes to completion.

-

Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

-

Recrystallization is a standard technique to purify the final product.

Synthesis of this compound

Once the parent acid is obtained, it can be converted to the anhydride. Below are both a classical and a modern approach.

Classical Synthesis (Adapted from Allan and Robinson, 1926) [1]

This method utilizes a dehydrating agent in the presence of a base.

Materials:

-

3,4-Dimethoxybenzoic acid

-

Pyridine

-

Phosgene (or a safer equivalent like triphosgene)

-

Benzene (or a less toxic aromatic solvent like toluene)

Procedure:

-

Reaction Setup: In a fume hood, a stirred, ice-cooled mixture of 3.3 g of 3,4-dimethoxybenzoic acid and 1.6 g of pyridine in 50 mL of benzene is prepared in a three-necked flask.

-

Addition of Dehydrating Agent: A 20% solution of phosgene in benzene (5.0 mL) is added slowly to the stirred mixture.

-

Reaction: The mixture is stirred for 2 hours at room temperature.

-

Work-up: Ice and dilute hydrochloric acid are added to the reaction mixture. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude anhydride.

-

Purification: The crude product is recrystallized from benzene or ethyl acetate to give pure this compound.[1]

Modern Synthesis using Acetic Anhydride

A more common and safer laboratory-scale preparation involves heating the carboxylic acid with acetic anhydride.

Materials:

-

3,4-Dimethoxybenzoic acid

-

Acetic anhydride

Procedure:

-

Reaction: A mixture of 10.0 g of 3,4-dimethoxybenzoic acid and 20 mL of acetic anhydride is heated at reflux for 3 hours in a round-bottom flask equipped with a reflux condenser.

-

Removal of Excess Reagent: The excess acetic anhydride and the acetic acid formed during the reaction are removed by distillation under reduced pressure.

-

Purification: The solid residue is recrystallized from a suitable solvent, such as a mixture of ethyl acetate and hexane, to afford pure this compound.

dot

Caption: Synthesis workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C18H18O7 | |

| Molecular Weight | 346.33 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 125-126 °C | [1] |

| Boiling Point | Decomposes | General knowledge |

| Solubility | Soluble in benzene, ethyl acetate; insoluble in water | [1] |

| CAS Number | 24824-54-2 |

Applications in Research and Drug Development

This compound serves as a potent acylating agent, facilitating the introduction of the 3,4-dimethoxybenzoyl group into various molecules. This functionality is exploited in several areas of chemical synthesis.

Synthesis of Natural Products

As demonstrated in the historical work of Allan and Robinson, this compound is a key reagent in the synthesis of flavonoids.[1] Flavonoids are a class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The anhydride is used to introduce the B-ring of the flavonoid skeleton. For instance, in the synthesis of quercetin, a derivative of ω-methoxyphloroacetophenone is condensed with veratric anhydride in the presence of potassium veratrate.[2][3]

dot

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Acylation of Primary Amines with 3,4-Dimethoxybenzoic Anhydride

Abstract: The N-acylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amides—a functional group prevalent in pharmaceuticals, natural products, and advanced materials.[1] This guide provides a comprehensive technical overview and a detailed, validated protocol for the acylation of primary amines using 3,4-dimethoxybenzoic anhydride. The 3,4-dimethoxyphenyl moiety is a recognized privileged scaffold in medicinal chemistry, frequently incorporated to enhance biological activity and modulate pharmacokinetic properties.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Scientific Principles and Mechanistic Overview

The reaction between a primary amine and a carboxylic anhydride, such as this compound, is a classic example of nucleophilic acyl substitution. The process is efficient and generally high-yielding, driven by the high reactivity of the anhydride and the formation of a stable amide bond.

Causality of the Mechanism: The reaction proceeds through a well-established pathway initiated by the nucleophilic amine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This is the rate-determining step.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.[4]

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to a suitable base. This can be another molecule of the amine reactant or an added non-nucleophilic base.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3,4-dimethoxybenzoate anion as a good leaving group.[4] The stability of this carboxylate anion, due to resonance, is a key driving force for the reaction.

-

Acid-Base Neutralization: The 3,4-dimethoxybenzoic acid byproduct is neutralized by the base present in the reaction mixture.

This mechanism ensures a clean and direct route to the desired N-acylated product.

Caption: A simplified diagram illustrating the key steps in the acylation of a primary amine.

Experimental Protocol: Synthesis of N-Benzyl-3,4-dimethoxybenzamide

This protocol details a representative synthesis using benzylamine as a model primary amine.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | M.P./B.P. (°C) | Supplier/Grade | Notes |

| This compound | C₁₈H₁₈O₇ | 346.33 | 138-141 | Reagent Grade | Moisture sensitive. |

| Benzylamine | C₇H₉N | 107.15 | 185 (B.P.) | Reagent Grade | Corrosive, handle with care.[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 (B.P.) | Anhydrous | Use in a well-ventilated fume hood. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 (M.P.) | Reagent Grade | Acts as a non-nucleophilic base. |

| 1 M Hydrochloric Acid | HCl | 36.46 | N/A | Aqueous | For work-up. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Aqueous | For work-up. |

| Brine | NaCl | 58.44 | N/A | Aqueous | For work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | Reagent Grade | Drying agent. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

-

Handling: Perform all operations in a certified chemical fume hood to avoid inhalation of vapors and dust.[8] 3,4-Dimethoxybenzoic acid and its anhydride can be irritating to the eyes, respiratory system, and skin.[6][9] Benzylamine is corrosive and can cause burns.[5]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.46 g, 10.0 mmol).

-

Dissolve the anhydride in 40 mL of anhydrous dichloromethane (DCM).

-

In a separate vial, dissolve benzylamine (1.07 g, 1.09 mL, 10.0 mmol) and triethylamine (1.52 g, 2.10 mL, 15.0 mmol) in 10 mL of anhydrous DCM. The additional base is crucial to neutralize the carboxylic acid byproduct, driving the reaction to completion.

-

-

Reaction Execution:

-

Cool the anhydride solution to 0 °C using an ice-water bath.

-

Add the benzylamine/triethylamine solution dropwise to the stirred anhydride solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product spot should appear, and the starting amine spot should diminish over time.

-

-

Work-up and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-